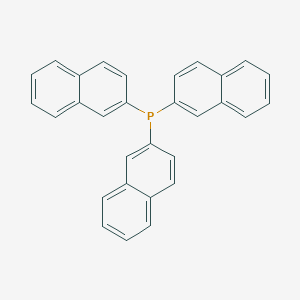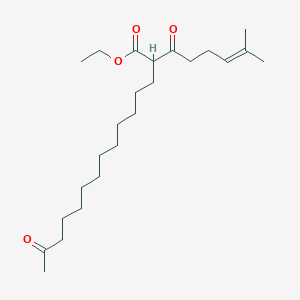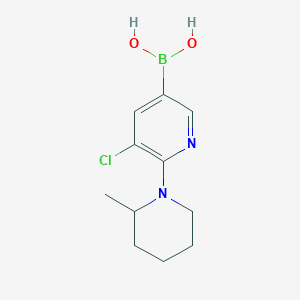
(5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a chloro group and a 2-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 2-Methylpiperidin-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., bromine) on the pyridine ring with 2-methylpiperidine.
Introduction of the Boronic Acid Group: The final step involves the borylation of the pyridine ring using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and reproducibility of the synthesis.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic ester or boronic anhydride.
Reduction: Piperidine derivative.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates for the treatment of various diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is widely utilized in the synthesis of complex organic molecules.
類似化合物との比較
(5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid group.
(5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic anhydride: Similar structure but with an anhydride group instead of the boronic acid group.
(5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic pinacol ester: Similar structure but with a pinacol ester group instead of the boronic acid group.
Uniqueness: The uniqueness of (5-Chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid lies in its boronic acid functional group, which provides versatility in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.
特性
分子式 |
C11H16BClN2O2 |
|---|---|
分子量 |
254.52 g/mol |
IUPAC名 |
[5-chloro-6-(2-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BClN2O2/c1-8-4-2-3-5-15(8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChIキー |
GXHVQHSMLAUTMC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
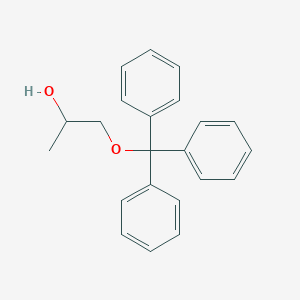
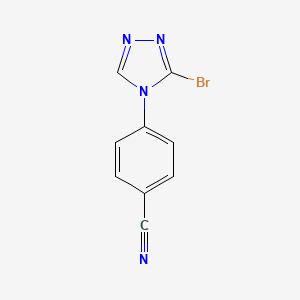

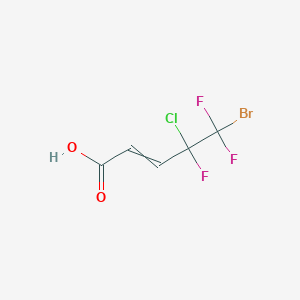
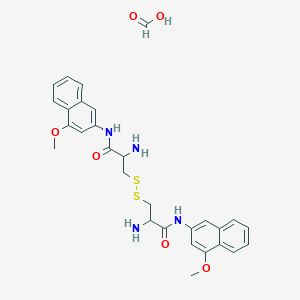
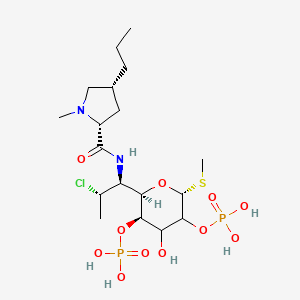
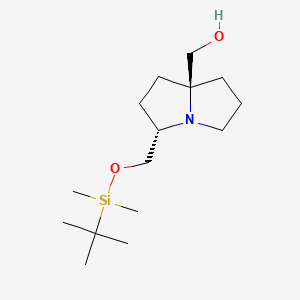
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
